2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid
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Overview
Description
2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its unique structure, which includes both amino and carboxylic acid functional groups, making it a versatile molecule in biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid typically involves the condensation of 2-amino-3-methylbutanoic acid with 3-methylpentanoic acid. This reaction is often facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as enzymatic synthesis, where specific enzymes catalyze the formation of the desired product under mild conditions. This method is advantageous due to its high specificity and lower environmental impact compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), typically in anhydrous solvents.
Substitution: Various alkyl halides or acyl chlorides, often in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of bioactive intermediates. These intermediates can then modulate various biochemical pathways, influencing cellular functions and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Hydroxy-3-methylbutanoyl)amino]-4-methylpentanoic acid
- Methyl 2-[(2-hydroxy-3-methylbutanoyl)amino]-3-methylbutanoate
Uniqueness
2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .
Properties
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-5-7(4)9(11(15)16)13-10(14)8(12)6(2)3/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVLWFYAPWAQMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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